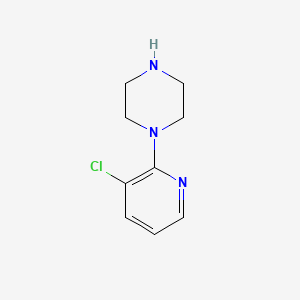

1-(3-Chloropyridin-2-yl)piperazine

描述

Contextualization of Piperazine (B1678402) Derivatives in Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple structure is a cornerstone in drug design, recognized as a "privileged scaffold" because of its ability to interact with multiple biological targets. nih.gov The presence of two nitrogen atoms allows for modifications that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Piperazine derivatives are found in a vast array of approved drugs with applications including:

Antipsychotics nih.govwikipedia.org

Antidepressants nih.gov

Antihistamines nih.govwikiwand.com

Anticancer agents nih.gov

Antiviral agents nih.gov

Anti-inflammatory agents nih.gov

The versatility of the piperazine moiety stems from its structural and chemical characteristics. The nitrogen atoms can be functionalized to introduce different substituents, thereby modulating properties like solubility, basicity, and the ability to form hydrogen bonds. nih.gov This adaptability makes piperazine a favored building block for creating libraries of compounds for screening against various diseases. nih.govmdpi.com

Historical Perspective on Substituted Piperazines as Bioactive Scaffolds

The journey of piperazine in medicine began in the early 20th century when it was first introduced as a treatment for gout and later as an anthelmintic agent to expel parasitic worms. wikipedia.org Its mode of action in this context involves paralyzing the parasites, allowing the host to eliminate them. wikipedia.org

Over the decades, the role of piperazine expanded dramatically. Initially, its derivatives were primarily associated with effects on the central nervous system (CNS). nih.gov However, extensive research has unveiled its potential across a much broader spectrum of biological activities. nih.govresearchgate.net The ability to modify the substituents on the piperazine ring has led to the discovery of compounds with highly specific interactions with various receptors and enzymes. nih.gov This has resulted in the development of numerous successful drugs, cementing the status of substituted piperazines as a crucial scaffold in medicinal chemistry. wikipedia.orgnih.gov

Rationale for Research Focus on 1-(3-Chloropyridin-2-yl)piperazine and its Analogues

The specific compound, this compound, combines the versatile piperazine ring with a 3-chloropyridine (B48278) moiety. This particular substitution pattern is of significant interest to medicinal chemists for several reasons. The pyridine (B92270) ring itself is a common feature in bioactive compounds, and the presence of a chlorine atom can influence the electronic properties of the ring and provide a site for further chemical modification.

Research into this compound and its analogues is driven by the continuous search for new therapeutic agents with improved efficacy and novel mechanisms of action. apjhs.com For instance, derivatives of this compound have been investigated for their potential effects on the central nervous system, with some studies identifying it as a potential inhibitor of enzymes and receptors like the serotonin (B10506) receptor. ontosight.ai The exploration of structure-activity relationships (SAR) for this class of compounds aims to identify how different substitutions on both the piperazine and pyridine rings affect biological activity. utmb.edu This systematic approach allows researchers to design and synthesize new molecules with tailored pharmacological profiles.

The table below provides a summary of key information for this compound.

| Property | Value |

| Molecular Formula | C9H12ClN3 |

| Molecular Weight | 197.66 g/mol |

| CAS Registry Number | 87394-55-6 |

| Synonyms | CHEMBL298004 |

This interactive data table is based on data from available chemical databases. ontosight.aiuni.lu

Structure

3D Structure

属性

IUPAC Name |

1-(3-chloropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCPXCHNWZGOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465057 | |

| Record name | 1-(3-chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-55-6 | |

| Record name | 1-(3-Chloro-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 3 Chloropyridin 2 Yl Piperazine

Strategies for the Synthesis of the 1-(3-Chloropyridin-2-yl)piperazine Core

The formation of the bond between the pyridine (B92270) and piperazine (B1678402) rings is the key step in synthesizing the this compound scaffold. The primary approaches to achieve this linkage involve modern palladium-catalyzed cross-coupling reactions and classical nucleophilic aromatic substitution.

Palladium-Catalyzed Coupling Approaches in Piperazine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis. youtube.comwikipedia.org This methodology is highly effective for coupling amines with aryl halides, including heteroaryl halides like 2,3-dichloropyridine, to form N-arylpiperazines. researchgate.net

The Buchwald-Hartwig amination allows for the synthesis of aryl amines under conditions that are often milder and more functional-group-tolerant than traditional methods. wikipedia.org The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and has evolved over time, with bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands, showing high efficacy. youtube.com These advanced catalyst systems can facilitate the coupling of a wide range of amines with aryl chlorides and bromides. researchgate.net For the synthesis of this compound, this reaction would involve the coupling of piperazine with 2,3-dichloropyridine. A key challenge is achieving mono-arylation of the piperazine, which can often be controlled by stoichiometry and reaction conditions.

| Reaction Component | Example | Purpose |

| Aryl Halide | 2,3-Dichloropyridine | Pyridine source |

| Amine | Piperazine | Piperazine source |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |

| Ligand | BINAP, DPPF, XPhos | Stabilizes the catalyst and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and neutralizes the HX byproduct |

| Solvent | Toluene, Dioxane | Reaction medium |

Nucleophilic Aromatic Substitution Reactions for Pyridine-Piperazine Linkage

Nucleophilic aromatic substitution (SNAr) is a classical and direct method for forming the pyridine-piperazine bond. youtube.com This reaction is particularly effective on electron-deficient aromatic rings, such as a pyridine ring bearing a halogen. In the case of 2,3-dichloropyridine, the chlorine atom at the 2-position is activated towards nucleophilic attack by the ring nitrogen.

The reaction proceeds via an addition-elimination mechanism. The nucleophile, in this case, a nitrogen atom from the piperazine ring, attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the chloride ion is expelled, restoring the aromaticity of the pyridine ring and yielding the final product. youtube.comlibretexts.org SNAr reactions on chloropyridines are often promoted by heating. youtube.com The regioselectivity of the reaction on dichloropyridines can be influenced by the electronic effects of the ring nitrogen and other substituents. For 2,3-dichloropyridine, nucleophilic attack by an amine like piperazine preferentially occurs at the C2 position.

| Parameter | Details | Rationale |

| Substrate | 2,3-Dichloropyridine | The pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack. |

| Nucleophile | Piperazine | A strong nitrogen nucleophile. |

| Solvent | DMSO, NMP, Acetonitrile | Polar aprotic solvents can accelerate SNAr reactions. |

| Conditions | Elevated temperatures (reflux) | Provides the necessary activation energy to overcome the aromaticity disruption in the intermediate state. youtube.com |

Derivatization and Functionalization of this compound

Once the this compound core is synthesized, it can be further modified at two primary locations: the secondary amine of the piperazine ring and the chlorine-substituted pyridine moiety. These modifications are essential for creating libraries of compounds for structure-activity relationship (SAR) studies.

N-Alkylation and N-Acylation Strategies on the Piperazine Ring

The secondary amine of the piperazine ring is a versatile handle for introducing a wide variety of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of this compound with an alkyl halide (e.g., alkyl bromide or chloride) in the presence of a base such as potassium carbonate. This reaction introduces an alkyl group onto the piperazine nitrogen. To avoid di-alkylation in piperazine itself, strategies such as using a mono-piperazinium salt have been developed.

N-Acylation: This is achieved by reacting the piperazine nitrogen with acylating agents like acyl chlorides or anhydrides. This reaction forms an amide linkage and is a common method for introducing carbonyl-containing functional groups.

These derivatization reactions are fundamental in medicinal chemistry for modulating the physicochemical properties, such as solubility and basicity, of the final compound.

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Alkyl (R) |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Alkyl (R₂CH-) |

| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Et₃N) | Acyl (RCO-) |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonyl (RSO₂-) |

Modifications to the Chloropyridine Moiety

The chlorine atom on the pyridine ring serves as a functional handle for further diversification through various cross-coupling reactions. This allows for the introduction of carbon- or heteroatom-based substituents at the 3-position of the pyridine ring, significantly expanding the chemical space around the core scaffold.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the chloropyridine moiety with a boronic acid or ester. researchgate.netmdpi.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups in place of the chlorine atom.

Sonogashira Coupling: This reaction, also catalyzed by palladium and typically co-catalyzed by copper, couples the chloropyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.org This introduces an alkynyl substituent, which can serve as a versatile intermediate for further transformations.

Buchwald-Hartwig Amination: The same reaction used to form the core can be applied again to replace the chlorine atom with a different amine, leading to di-aminated pyridine structures. This requires careful control of reaction conditions to achieve selectivity. researchgate.netnih.gov

These transformations on the chloropyridine ring are invaluable for fine-tuning the electronic and steric properties of the molecule to optimize its interaction with biological targets.

| Coupling Reaction | Reactant | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Boronic Acid (RB(OH)₂) | Pd catalyst (e.g., Pd(dppf)Cl₂) + Base | C-C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst + Cu(I) cocatalyst + Base | C-C (alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst + Ligand + Base | C-N |

Introduction of Diverse Pharmacophoric Groups to the this compound Scaffold

The this compound scaffold serves as a versatile building block in medicinal chemistry, primarily due to the reactivity of the secondary amine in the piperazine ring. This site allows for the straightforward introduction of a wide array of pharmacophoric groups, enabling the modulation of a compound's physicochemical properties and biological activity. The piperazine moiety can act as a basic and hydrophilic group to optimize pharmacokinetic characteristics or as a structural scaffold to correctly orient pharmacophoric groups for interaction with biological targets mdpi.com. Key chemical transformations for introducing this diversity include N-acylation, N-alkylation, and N-arylation reactions.

One common strategy involves the synthesis of amide derivatives. For instance, derivatives of the closely related 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized by reacting the parent compound with various substituted phenylpropionyl chlorides and phenylisobutyryl chlorides nih.gov. This approach attaches N-phenylpropionamide and N-phenylisobutyramide moieties to the piperazine ring, which have shown significant potential as urease inhibitors nih.gov.

Another prevalent method is N-alkylation, where an alkyl group, often containing another functional group, is attached to the piperazine nitrogen. This is a foundational technique in the synthesis of many pharmaceutical agents. For example, in the development of various drugs, piperazine-containing building blocks are frequently alkylated with haloalkyl derivatives to introduce complex side chains that are crucial for their therapeutic effect mdpi.com.

Furthermore, N-arylation methods such as the Buchwald-Hartwig coupling, the Ullmann–Goldberg reaction, and aromatic nucleophilic substitution (SNAr) are employed to attach aryl or heteroaryl rings mdpi.com. SNAr is particularly effective for electron-deficient (hetero)arenes. These reactions expand the structural diversity, allowing for the incorporation of groups that can engage in specific interactions, like pi-stacking or hydrogen bonding, with target macromolecules mdpi.com.

The table below summarizes key synthetic transformations used to introduce pharmacophoric groups onto the piperazine scaffold.

| Transformation Type | Reagents/Conditions | Pharmacophoric Group Introduced | Potential Application/Example | Reference |

| N-Acylation | Substituted acyl chlorides, base | Amide-containing groups (e.g., N-phenylpropionamide) | Enzyme inhibition (e.g., Urease inhibitors) | nih.gov |

| N-Alkylation | Haloalkyl derivatives (e.g., 1-bromo-3-chloropropane) | Functionalized alkyl chains | Central Nervous System agents | google.com |

| N-Arylation (SNAr) | Electron-deficient halo-(hetero)arenes, base | Aryl or heteroaryl moieties | Kinase inhibitors | mdpi.com |

| N-Arylation (Buchwald-Hartwig) | Aryl halides, Palladium catalyst, base | Substituted aryl groups | Receptor modulators | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainability in the pharmaceutical industry has spurred the adoption of green chemistry principles in the synthesis of active pharmaceutical ingredients and their intermediates unibo.it. For scaffolds like this compound, this involves developing protocols that are more efficient, use less hazardous materials, and are more environmentally benign. Key strategies include the use of microwave-assisted and ultrasound-assisted synthesis, often in combination with aqueous media to minimize the reliance on volatile organic solvents mdpi.com.

Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles. In the synthesis of related heterocyclic compounds, microwave irradiation has been used to drive reactions to completion in minutes rather than hours mdpi.com. For the synthesis of this compound, which typically involves a nucleophilic substitution reaction between 2,3-dichloropyridine and piperazine, microwave heating can enhance the reaction rate and efficiency.

Similarly, sonochemistry, or the use of ultrasound to promote chemical reactions, provides another green alternative. Ultrasound-assisted methods can facilitate reactions in aqueous media, reducing the need for organic solvents mdpi.com. This technique enhances mass transfer and can lead to higher yields and shorter reaction times. The application of sonochemistry to the synthesis of piperazine derivatives represents a move towards more sustainable manufacturing processes mdpi.com.

The table below compares conventional and green chemistry approaches that can be applied to the synthesis of this compound and its derivatives.

| Parameter | Conventional Method | Green Chemistry Approach | Advantages of Green Approach | Reference |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound | Rapid, uniform heating; reduced energy consumption; shorter reaction times. | mdpi.com |

| Solvent System | Volatile organic solvents (e.g., ethanol, xylene) | Aqueous media, green solvents (e.g., water) | Reduced environmental impact, improved safety, lower cost. | unibo.itmdpi.com |

| Reaction Time | Several hours | Minutes to less than an hour | Increased throughput, process efficiency. | mdpi.com |

| Catalysis | May require stoichiometric bases or catalysts | Phase-transfer catalysts (e.g., TBAB) | High efficiency, potential for catalyst recycling, milder conditions. | mdpi.com |

| Work-up | Often involves solvent-intensive extraction | Simplified filtration or precipitation from aqueous media | Reduced solvent waste, simplified purification. | mdpi.com |

By integrating these green chemistry principles, the synthesis of this compound can be made more economically and environmentally sustainable, aligning with the modern requirements of chemical and pharmaceutical manufacturing unibo.it.

Pharmacological Investigations and Biological Activities of 1 3 Chloropyridin 2 Yl Piperazine Derivatives

Central Nervous System (CNS) Activity Profiling

The piperazine (B1678402) ring is a key feature in numerous CNS-active drugs, and its incorporation into molecules often confers favorable pharmacokinetic properties for brain penetration. nih.gov Research into arylpiperazine derivatives has revealed a spectrum of activities, including antipsychotic, antidepressant, and anxiolytic potential, as well as roles in modulating neurodegenerative processes.

Antipsychotic Potential

The piperazine nucleus is a foundational element in the design of many antipsychotic agents. nih.gov These compounds typically exert their effects by interacting with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The antipsychotic activity is significantly influenced by the substituents attached to the piperazine ring. nih.gov

Atypical antipsychotics are often characterized by a specific receptor binding profile, particularly a high affinity for serotonin 5-HT2A receptors relative to dopamine D2 receptors. nih.gov Studies on various arylpiperazine derivatives have identified compounds with this characteristic 5-HT2A/D2 binding ratio. nih.gov For instance, compound 5-[2-[4-(2,3-dimethyl-phenyl)-piperazin-1-yl]ethyl]1H-benzotriazole displayed a clozapine-like in vitro profile at D2, 5-HT2A, and alpha-1 receptors and acted as an antagonist to d-amphetamine-induced hyperlocomotion in rats, a behavioral pattern indicative of atypical antipsychotics. nih.gov Molecular hybridization strategies have also been employed to design multi-target agents, optimizing compounds to act as potent antagonists at both D2 and 5-HT2A receptors, which is a promising approach for developing new antipsychotic drugs. nih.gov

| Compound Class/Derivative | Pharmacological Activity | Key Research Findings/Mechanism | Animal Model/Test |

|---|---|---|---|

| Arylpiperazines | Antipsychotic | Exhibit binding profiles characteristic of atypical neuroleptics (e.g., high 5-HT2A/D2 receptor affinity ratio). nih.gov | d-amphetamine-induced hyperlocomotion. nih.gov |

| Arylpiperazines with isonicotinic/picolinic nuclei (Compounds 4p and 3o) | Antidepressant | Effects appear to be mediated by interaction with serotonin 5-HT1A receptors. nih.gov | Forced Swim Test (FST), Tail Suspension Test (TST). nih.gov |

| LQFM212 | Antidepressant | Involves the monoaminergic pathway and increases hippocampal Brain-Derived Neurotrophic Factor (BDNF) levels. researchgate.net | Forced Swim Test (FST). researchgate.net |

| Arylpiperazines with isonicotinic/picolinic nuclei (Compounds 4p and 3o) | Anxiolytic | Mechanism involves direct participation of 5-HT1A receptors. nih.gov | Elevated Plus-Maze (EPM). nih.gov |

| LQFM032 | Anxiolytic | Mediated through benzodiazepine and nicotinic pathways. nih.gov | Elevated Plus Maze, Light-Dark Box. nih.gov |

Antidepressant Effects

The arylpiperazine scaffold is a recurring motif in the chemical structures of many antidepressant medications. nih.gov Research has focused on synthesizing new derivatives to explore their potential antidepressant-like activity. In preclinical studies using predictive models like the Forced Swim Test (FST) and Tail Suspension Test (TST) in mice, several novel arylpiperazine derivatives have shown positive effects. nih.gov

For example, two new arylpiperazine derivatives, 4p N-(3-(4-(piperonyl)piperazin-1-yl)propyl) isonicotinamide and 3o N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide, demonstrated antidepressant activity in both the FST and TST. nih.gov The mechanism of this effect was linked to the serotonergic system, as the antidepressant-like actions were prevented by pretreatment with a selective 5-HT1A antagonist (WAY 100635). nih.gov Other studies have shown that the antidepressant-like effect of some piperazine derivatives involves the broader monoaminergic pathway and can lead to an increase in hippocampal Brain-Derived Neurotrophic Factor (BDNF) levels. researchgate.net

Anxiolytic Research

A wide variety of piperazine analogues have been evaluated for their potential to treat anxiety disorders. silae.it The mechanism of action for many of these compounds involves the modulation of the serotonergic system, particularly through interaction with 5-HT1A receptors. nih.govsilae.it For instance, research on new arylpiperazine derivatives confirmed anxiolytic effects in the elevated plus-maze (EPM) test, with evidence pointing to the direct involvement of 5-HT1A receptors in their mechanism of action. nih.gov

Furthermore, investigations into other derivatives have revealed different mechanistic pathways. The anxiolytic-like activity of the piperazine derivative LQFM032 was found to be mediated through both benzodiazepine and nicotinic pathways, as its effects were antagonized by flumazenil (a benzodiazepine receptor antagonist) and mecamylamine (a nicotinic receptor antagonist). nih.gov

Neurodegenerative Disease Modulation, e.g., Alzheimer's Disease

Derivatives of piperazine have emerged as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease (AD). nih.gov Research in this area has moved beyond symptomatic treatment to focus on disease-modifying strategies, such as preventing the synaptic loss that correlates with cognitive dysfunction in AD patients. nih.govnih.gov

A promising strategy involves the activation of the transient receptor potential canonical 6 (TRPC6) channel, which is part of a signaling pathway that regulates the stability of dendritic spines and is involved in memory formation. nih.govnih.gov Several piperazine derivatives have been identified as TRPC6 activators. nih.govnih.gov Notably, the compound N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (compound 51164) demonstrated synaptoprotective properties in AD mouse models through its activation of TRPC6. nih.gov However, its poor ability to cross the blood-brain barrier (BBB) limited its therapeutic potential. nih.govnih.gov This led to the development of cmp2, a structurally similar piperazine derivative designed to penetrate the BBB. Cmp2 was shown to be a selective TRPC6 activator that reversed deficits in synaptic plasticity in 5xFAD mouse models of AD. nih.govnih.gov Other multi-effect piperazine drugs have also been developed that can reduce both amyloid and Tau pathologies while preserving memory in animal models of AD. nih.gov

Modulation of Ion Channels and Receptors

The pharmacological effects of 1-(3-Chloropyridin-2-yl)piperazine derivatives are often rooted in their ability to interact with specific ion channels and receptors. A key area of investigation has been their influence on the Transient Receptor Potential Canonical (TRPC) family of channels.

Transient Receptor Potential Canonical (TRPC) Channel Activity, specifically TRPC3 and TRPC6

TRPC channels, particularly the diacylglycerol (DAG)-activated TRPC3 and TRPC6, are crucial for neuronal development and survival. nih.gov The activation of these channels can elicit neurotrophic effects similar to those of Brain-Derived Neurotrophic Factor (BDNF). nih.gov

Several piperazine-derived compounds have been identified as activators of TRPC3 and TRPC6 channels. nih.gov

TRPC3 Activity : The compounds 4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone (PPZ1) and 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) were found to activate recombinant TRPC3, TRPC6, and TRPC7 channels in a dose-dependent manner. nih.gov This activation induced BDNF-like neurite growth and neuroprotection in cultured neurons. nih.gov However, other research has focused on developing selective agents. Flufenamic acid, for instance, has been shown to reduce TRPC3 expression. nih.gov The piperazine derivative cmp2 was found to be a selective activator of TRPC6, but not the structurally related TRPC3. nih.govnih.gov

TRPC6 Activity : The TRPC6 channel has been a primary target for developing piperazine-based therapeutics for Alzheimer's disease. nih.govnih.gov The neuroprotective mechanism of piperazine derivatives like PPZ is based on the potentiation of TRPC6 channels, leading to the activation of neuronal store-operated calcium entry in dendritic spines. nih.gov The compound 51164 was identified as a TRPC6 activator that could recover mushroom spines and restore long-term potentiation (LTP) in brain slices from 5xFAD mice. nih.gov Its successor, cmp2, was developed as a selective TRPC6 activator with improved BBB penetration, demonstrating the therapeutic potential of targeting this specific channel. nih.govnih.gov

| Compound | TRPC3 Activity | TRPC6 Activity | Key Finding |

|---|---|---|---|

| PPZ1 | Activator nih.gov | Activator nih.gov | Activates a group of DAG-activated channels (TRPC3/6/7), promoting neurotrophic effects. nih.gov |

| PPZ2 | Activator nih.gov | Activator nih.gov | Activates native TRPC6-like channels and evokes Ca2+ influx in central neurons. nih.gov |

| 51164 | Not specified | Activator nih.gov | Demonstrates synaptoprotective properties in AD models but has poor BBB penetration. nih.gov |

| cmp2 | No activation nih.govnih.gov | Selective Activator nih.govnih.gov | Designed for BBB penetration; selectively activates TRPC6 to reverse synaptic deficits in AD models. nih.govnih.gov |

Serotonin Receptor and Transporter Interactions (e.g., 5-HT1A, 5-HT3, SERT)

Derivatives of this compound, as part of the broader class of arylpiperazines, have been a significant focus of research for their interactions with the serotonergic system. These compounds have demonstrated notable affinity and activity at various serotonin receptors and the serotonin transporter (SERT), suggesting their potential as modulators of serotonergic neurotransmission.

One of the most extensively studied targets for arylpiperazine derivatives is the 5-HT1A receptor . Many derivatives act as partial agonists at this receptor. This partial agonism is a key feature of some anxiolytic and antidepressant medications. For instance, a series of novel arylpiperazine derivatives were designed and synthesized, with several compounds showing high affinity for the 5-HT1A receptor, with Ki values below 20 nmol/L. The stimulation of 5-HT1A receptors is believed to contribute to therapeutic effects in conditions like Parkinson's disease by alleviating both motor and non-motor symptoms.

In addition to the 5-HT1A receptor, interactions with the 5-HT3 receptor have also been explored. The 5-HT3 receptor, a ligand-gated ion channel, is a target for antiemetic drugs. Research has shown that certain arylpiperazine derivatives can act as ligands for the 5-HT3 receptor. The intrinsic efficacy of these compounds, determining whether they act as agonists, partial agonists, or antagonists, appears to be influenced by the steric features of the heteroaryl moiety.

The serotonin transporter (SERT) , the primary site of action for selective serotonin reuptake inhibitors (SSRIs), is another important target for this class of compounds. Vortioxetine, an antidepressant, contains a piperazine moiety and functions by blocking SERT, among other mechanisms. The ability of arylpiperazine derivatives to interact with SERT, in conjunction with their activity at serotonin receptors, forms the basis for the development of multi-target antidepressants.

The following table summarizes the serotonergic activity of selected arylpiperazine derivatives:

| Compound Type | Target | Activity | Reference |

| Novel Aryl Piperazine Derivatives | 5-HT1A Receptor | High Affinity (Ki < 20 nmol/L) | |

| Arylpiperazines | 5-HT3 Receptor | Agonist, Partial Agonist, or Antagonist | |

| Piperazine-containing compounds (e.g., Vortioxetine) | SERT | Inhibition |

Dopamine Receptor Engagement

The engagement of dopamine receptors by this compound derivatives is a significant area of pharmacological investigation, particularly in the context of central nervous system disorders. These compounds have shown potential as modulators of dopaminergic pathways, often in conjunction with their activity at serotonin receptors.

Research into novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives has revealed compounds with dual agonistic activity at both D2 and 5-HT1A receptors . Some derivatives even exhibit triple agonism at D2, D3, and 5-HT1A receptors . For example, compound 7b showed EC50 values of 0.9 nM for D2, 19 nM for D3, and 2.3 nM for 5-HT1A receptors. Similarly, compound 34c displayed EC50 values of 3.3 nM, 10 nM, and 1.4 nM for D2, D3, and 5-HT1A receptors, respectively. This multi-target approach is considered a promising strategy for the treatment of conditions like Parkinson's disease, where both dopaminergic and serotonergic systems are implicated.

The development of partial dopamine D2/D3 receptor agonists is seen as a potentially more favorable approach for treating Parkinson's disease, as it may offer therapeutic benefits while mitigating the side effects associated with full agonists. The ability of these piperazine derivatives to combine partial D2/D3 agonism with 5-HT1A agonism could provide a synergistic effect, addressing both motor and non-motor symptoms of the disease.

The table below highlights the dopaminergic and serotonergic activities of representative multi-target piperazine derivatives:

| Compound | D2 Receptor (EC50) | D3 Receptor (EC50) | 5-HT1A Receptor (EC50) | Reference |

| 7b | 0.9 nmol/L | 19 nmol/L | 2.3 nmol/L | |

| 34c | 3.3 nmol/L | 10 nmol/L | 1.4 nmol/L |

P2X4 Receptor Antagonism

The P2X4 receptor, a ligand-gated ion channel activated by ATP, has emerged as a therapeutic target in various pathological conditions, including neuroinflammation and chronic pain. Recent research has explored the potential of piperazine-based compounds as antagonists of the P2X4 receptor.

A study focused on the design and synthesis of piperazine-based P2X4 receptor antagonists, using the structure of paroxetine as a foundation, yielded several compounds with potent antagonistic activity. The structure-activity relationship (SAR) studies conducted in this research provided valuable insights into the chemical features required for effective P2X4 receptor antagonism. While promising, the study also highlighted the need for further optimization to enhance the antagonistic activity and improve the metabolic stability of these compounds. Increased lipophilicity, for instance, was often associated with higher plasma protein binding and reduced metabolic stability.

Although direct studies on this compound derivatives as P2X4 receptor antagonists are not extensively documented, the findings from broader studies on piperazine-based antagonists suggest that this chemical scaffold holds promise for the development of novel therapeutics targeting the P2X4 receptor.

Anti-inflammatory and Immunomodulatory Research

Derivatives of this compound are also being investigated for their potential anti-inflammatory and immunomodulatory effects. The piperazine nucleus is a common feature in many compounds exhibiting these properties.

One study investigated the anti-inflammatory and anti-nociceptive effects of a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) nih.gov. The results demonstrated that this compound reduced paw edema and cell migration in inflammatory models. nih.gov Furthermore, it decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in pleural exudate, indicating a clear anti-inflammatory mechanism of action nih.gov.

Another area of research has focused on pyrrole derivatives, which share some structural similarities with the pyridine (B92270) moiety of this compound. A study on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, revealed potent anti-inflammatory activity. This compound was shown to reduce paw edema and suppress systemic levels of the pro-inflammatory cytokine TNF-α. Interestingly, it also significantly increased the levels of the anti-inflammatory cytokine TGF-β1, suggesting an immunomodulatory mechanism that selectively alters cytokine profiles.

These findings suggest that the broader class of compounds containing piperazine and related heterocyclic structures possess significant anti-inflammatory and immunomodulatory potential, warranting further investigation into the specific effects of this compound derivatives.

Other Investigational Biological Activities

Beyond their effects on neurotransmitter systems and inflammation, derivatives of this compound have been explored for a range of other biological activities, including antimicrobial, antiviral, antiproliferative, and antitumor properties.

The piperazine scaffold is a key component in numerous compounds with demonstrated antimicrobial and antiviral activities. Several studies have highlighted the potential of piperazine derivatives to combat various pathogens.

In the realm of antimicrobial research, piperazine derivatives have been synthesized and evaluated against a range of bacterial and fungal strains. For example, new 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies of these compounds have indicated that both the linkage and the substituents on the phenyl ring are crucial for their antimicrobial efficacy.

Regarding antiviral properties, piperazine derivatives have also shown promise. Research has been conducted on piperidine (B6355638) derivatives, a related class of heterocyclic compounds, for their antiviral activity against influenza A/H1N1 virus. Furthermore, a study on 1,3,5-triazine derivatives containing a piperazine structure demonstrated significant anti-potato virus Y (PVY) activity. One of the synthesized compounds, C35, exhibited curative, protective, and inactivation activities comparable or superior to existing antiviral agents.

The potential of this compound derivatives as antiproliferative and antitumor agents has been an active area of investigation. The pyridine and piperazine moieties are found in various compounds with demonstrated anticancer properties.

A study on novel pyrimidinyl pyrazole derivatives, which included compounds with a 3-chloropyridin-2-yl group , revealed significant cytotoxic activity against several tumor cell lines in vitro. nih.gov Specifically, compound 9g , which contains the 3-chloropyridin-2-yl moiety, showed potent cytotoxicity. nih.gov Another derivative in the same study, 29b (a 3-cyano-5-fluorophenyl derivative), exhibited potent antitumor activity against various tumor cells, including human carcinoma, without causing significant adverse effects in mice. nih.gov

Furthermore, in silico studies of arylpiperazine derivatives have been conducted to investigate their antiproliferative activity against prostate cancer cell lines. Molecular docking studies of compounds like 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine with the androgen receptor have shown promising binding affinities, suggesting a potential mechanism for their anticancer effects.

The table below summarizes the antiproliferative activity of selected derivatives:

| Compound | Moiety | Activity | Reference |

| 9g | 3-Chloropyridin-2-yl | Potent cytotoxicity in vitro | nih.gov |

| 29b | 3-Cyano-5-fluorophenylpiperazinyl | Potent antitumor activity in vitro and in vivo | nih.gov |

| Arylpiperazine Derivatives | Phenylpiperazine | Antiproliferative activity against prostate cancer cell lines (in silico) |

Analgesic Potential

The therapeutic potential of derivatives of this compound in the management of pain has been a significant area of investigation. Researchers have synthesized and evaluated a variety of analogues, leading to the discovery of compounds with notable analgesic properties. These investigations have primarily focused on modulating specific biological targets known to be involved in nociceptive pathways.

One of the most extensively studied derivatives is N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide, commonly known as BCTC. researchgate.netnih.gov This compound has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. researchgate.netnih.gov The TRPV1 receptor is a crucial component in the transmission of pain signals, and its antagonism is a well-established strategy for analgesia.

Preclinical studies have demonstrated that BCTC is effective in alleviating chronic pain in rat models. researchgate.netnih.gov Its mechanism of action involves blocking the activation of the TRPV1 receptor by noxious stimuli, thereby inhibiting the downstream signaling cascade that leads to the sensation of pain. researchgate.net In addition to its effects on capsaicin-induced activation, BCTC also potently inhibits the acid-induced activation of the rat TRPV1 receptor, a feature not shared by the earlier TRPV1 antagonist, capsazepine. researchgate.net However, despite its analgesic efficacy, the development of BCTC was hindered by an unsatisfactory pharmacokinetic profile and the side effect of hyperthermia. nih.gov

In an effort to optimize the therapeutic properties of BCTC and mitigate its undesirable effects, further chemical modifications have been explored. One approach involved replacing the pyridine ring of BCTC with a pyrimidine ring or a 1,2,3,4-tetrahydro-β-carboline scaffold. nih.gov These modifications aimed to enrich the structural diversity of urea-based TRPV1 antagonists and improve their pharmacological and tolerability profiles. nih.gov

Further research has led to the design of novel phenylpiperazine derivatives based on the structure of BCTC. These efforts have resulted in the identification of compounds with excellent TRPV1 antagonistic activity and improved bioavailability, without inducing hyperthermia. researchgate.net For instance, N-(4,6-dimethylpyridin-2-yl)-4-(2-(pyrrolidin-1-yl)benzyl)piperazine-1-carboxamide was identified as a promising candidate with an IC50 value of 9.80 nM for capsaicin-induced TRPV1 activation. researchgate.net

The analgesic potential of this compound derivatives is not limited to TRPV1 antagonism. Other studies have explored the incorporation of this scaffold into molecules targeting other pain-related receptors. For example, a series of [(3-chlorophenyl)piperazinylpropyl]pyridazinones and their analogues were synthesized and shown to possess potent antinociceptive properties in the mouse hot-plate test, with an efficacy comparable to morphine. nih.gov The analgesic effects of some of these compounds were suggested to involve the noradrenergic and/or serotoninergic systems. nih.gov

The table below summarizes the analgesic activity of selected this compound derivatives from various studies.

| Compound ID | Derivative Structure | Target | Animal Model | Analgesic Effect | Reference |

| BCTC | N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide | TRPV1 | Rat | Alleviation of chronic pain | researchgate.netnih.gov |

| Compound 27 | N-(2-(4-(3-Chloropyridin-2-yl)piperazin-1-yl)ethyl)-5-cyano-1H-indole-3-carboxamide | Multiple | Mouse (Formalin test) | Potent analgesic effects (ED50 = 0.79-3.2 mg/kg in the second phase) | mdpi.com |

Elucidation of Molecular Mechanisms of Action for 1 3 Chloropyridin 2 Yl Piperazine Analogues

Receptor Binding Affinities and Kinetics

Arylpiperazine derivatives are recognized for their interaction with a variety of G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission. The binding of these compounds is largely influenced by the nature of the aryl group and the substituents on the piperazine (B1678402) ring.

The arylpiperazine scaffold is a common feature in many centrally acting drugs, demonstrating significant affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.gov Structural modifications to the arylpiperazine core can modulate the pharmacological profile, leading to a range of activities from agonism to antagonism at these receptors. nih.gov For instance, the long-chain arylpiperazine structure is a versatile template that has led to the development of antipsychotics, anxiolytics, and antiparkinsonian drugs. nih.gov

The binding of arylpiperazine ligands to dopamine D2 receptors is stabilized by interactions such as salt bridges, hydrogen bonds, and edge-to-face π-π stacking with aromatic residues within the receptor's binding pocket. bg.ac.rs Specifically, residues like Phe178, Trp182, and Tyr216 are considered key interaction points for the arylpiperazine motif. bg.ac.rs Similarly, for the 5-HT2A receptor, arylpiperazine derivatives have been observed to bind in a "V" conformation, stabilized by hydrogen bonds, π-π stacking, and hydrophobic interactions. mdpi.com

Table 1: Receptor Binding Affinities of Representative Arylpiperazine Analogues

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | D2 Ki (nM) |

| Compound 9b | 23.9 | 39.4 | 45.0 | >10,000 |

| Compound 10b | 41.5 | 315 | 42.5 | 300 |

| Compound 12a | 41.5 | 315 | 42.5 | 300 |

| Compound 12b | >10,000 | >10,000 | >10,000 | 17.0 |

Data sourced from a study on new arylpiperazine derivatives designed for prospective drugs to treat autism spectrum disorder or psychosis. nih.gov

Enzyme Inhibition Profiles

Analogues of 1-(3-chloropyridin-2-yl)piperazine have demonstrated significant enzyme inhibitory activity. A notable example is the inhibition of urease by derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711). Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections caused by pathogens like Helicobacter pylori. nih.gov

In a study investigating urease inhibition, several derivatives of 1-(3-nitropyridin-2-yl)piperazine showed potent activity, with IC50 values significantly lower than the standard inhibitor, thiourea. nih.gov The inhibitory potential is influenced by the nature of the substituents attached to the piperazine ring. nih.gov

Table 2: Urease Inhibition by 1-(3-Nitropyridin-2-yl)piperazine Derivatives

| Compound | IC50 (µM) |

| 5b | 2.0 ± 0.73 |

| 7e | 2.24 ± 1.63 |

| Precursor Compound 3 | 3.90 ± 1.91 |

| Thiourea (Standard) | 23.2 ± 11.0 |

Data represents the half-maximal inhibitory concentration (IC50) against jack bean urease. nih.gov

Molecular docking studies have suggested that these potent inhibitors form favorable interactions with the active site of the urease enzyme. nih.gov The binding energies calculated from these in silico analyses correlate with the observed inhibitory activities. nih.gov

Intracellular Signaling Pathway Modulation

The interaction of this compound analogues with their molecular targets can trigger a cascade of intracellular signaling events. For instance, arylpiperazine derivatives have been identified as inducers of type I interferons (IFNs). nih.gov

Type I IFNs are crucial cytokines in the innate immune response, particularly against viral infections. nih.gov They exert their effects by binding to specific receptors and activating the JAK/STAT signaling pathway. nih.gov This leads to the transcription of numerous interferon-stimulated genes (ISGs) that establish an antiviral state. nih.gov

A study on a series of N-arylpiperazine derivatives demonstrated their ability to stimulate IFN production in human monocyte cells. One of the potent compounds, 5i , was shown to significantly increase the secretion of IFN-β and the expression of ISGs such as CXCL10, IRF7, IFIT3, and OAS1. nih.gov This indicates that these arylpiperazine analogues can modulate the JAK/STAT pathway, a key component of the cellular immune response. nih.gov

The ability of piperazine-containing compounds to induce apoptosis in cancer cells also points to their role in modulating critical signaling pathways. nih.gov The induction of both extrinsic and intrinsic apoptotic pathways suggests a complex interplay with cellular signaling cascades that control cell death. nih.gov

Gene Expression and Proteomic Changes Induced by this compound Derivatives

The modulation of cellular signaling pathways by this compound analogues ultimately leads to changes in gene expression and the cellular proteome. These alterations are the molecular basis for the observed biological effects.

For example, piperazine-containing compounds have been shown to induce apoptosis in human liver cancer cells by altering the expression of genes involved in the apoptotic process. nih.gov A study on a novel piperazine-containing compound (PCC) revealed significant changes in the expression of 84 genes related to apoptosis. nih.gov

Table 3: Selected Gene Expression Changes in Human Liver Cancer Cells Treated with a Piperazine-Containing Compound

| Gene Category | Upregulated Genes | Downregulated Genes |

| Pro-apoptotic | BCL2L11, BIK, CASP1, CASP10, CASP3, CASP8, FADD, FAS, FASLG, GADD45A, HRK, TNF, TNFRSF10B, TNFRSF1A, TP53 | - |

| Anti-apoptotic | BCL2, BCL2A1, BCL2L1, BIRC3, MCL1, XIAP | - |

This table summarizes the fold changes in gene expression as determined by RT-PCR array analysis. nih.gov

These changes in gene expression are expected to be reflected in the cellular proteome. Comprehensive proteomic analyses can provide a global view of the protein-level changes induced by these compounds, offering insights into their mechanisms of action and potential off-target effects. nautilus.bio While specific proteomic data for this compound derivatives are limited, the observed gene expression changes suggest that proteins involved in apoptosis, cell cycle regulation, and stress responses would be significantly altered.

Structure Activity Relationship Sar Studies of 1 3 Chloropyridin 2 Yl Piperazine Derivatives

Impact of Piperazine (B1678402) Ring Substitutions on Biological Activity

The piperazine ring is a common motif in many biologically active compounds and is recognized as a privileged structure in drug discovery. nih.govelsevierpure.com Its two nitrogen atoms can be modified to fine-tune the physicochemical and pharmacological properties of a molecule. nih.gov

Substituent Effects at the Nitrogen Atoms

Substitutions at the N4-position of the piperazine ring in 1-arylpiperazine derivatives can significantly enhance their affinity for specific biological targets, such as the 5-HT1A serotonin (B10506) receptor. nih.gov For instance, introducing bulky and lipophilic N4-substituents has been a successful strategy for designing high-affinity ligands. scinito.ai

In a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, the nature of the substituent on the N-phenylpropionamide and N-phenylisobutyramide moieties attached to the piperazine nitrogen significantly influenced their urease inhibitory activity. nih.gov The introduction of an electron-withdrawing group like chlorine at the ortho-position of the aryl group of N-phenylpropionamide resulted in potent urease inhibition. nih.gov However, replacing chlorine with bromine, which is less electronegative and larger, led to a decrease in activity. nih.gov

The position of the substituent on the aryl ring is also critical. Para-substitution with either electron-donating or electron-withdrawing groups on the aryl group of N-phenylpropionamide did not yield potent urease inhibitors. nih.gov Interestingly, substituting a para-chloro group with a more electron-withdrawing nitro group increased the inhibitory activity. nih.gov

The following table summarizes the effect of various substituents on the urease inhibitory activity of 1-(3-nitropyridin-2-yl)piperazine derivatives.

| Compound ID | Substituent on N-phenylpropionamide | Position of Substituent | IC50 (µM) |

| 5b | Chlorine (Cl) | ortho | 2.0 ± 0.73 |

| 5e | Bromine (Br) | ortho | 4.47 ± 0.44 |

| 5h | Nitro (NO2) | ortho | 7.12 ± 0.39 |

| 5d | Chlorine (Cl) | para | 8.25 ± 0.41 |

| 5j | Nitro (NO2) | para | 4.19 ± 0.41 |

| 5g | Bromine (Br) | para | 8.43 ± 0.41 |

| 5m | Methyl (CH3) | para | 9.37 ± 0.40 |

| 5o | Methoxy (OCH3) | para | 5.21 ± 0.47 |

| Standard | Thiourea | - | 23.2 ± 11.0 |

Data sourced from a study on pyridylpiperazine hybrid derivatives as urease inhibitors. nih.gov

Stereochemical Considerations in Activity

The stereochemistry of substituents on the piperazine ring can influence biological activity. For example, in a study of nucleozin (B1677030) analogs, which feature a piperazine ring, modifications that increased conformational freedom led to a loss of anti-influenza activity. researchgate.netplos.org This suggests that the rigid conformation of the piperazine ring is crucial for maintaining activity. researchgate.netplos.org Specifically, replacing the flexible piperazine ring with a more rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) system has been explored to potentially improve binding ability. plos.org

Role of the 3-Chloropyridin-2-yl Moiety in Target Interaction

The 3-chloropyridin-2-yl moiety is a key pharmacophore that directly interacts with the biological target. The electronic and steric properties of this group are critical for binding affinity and selectivity.

Influence of Chlorine Substitution on Activity

The chlorine atom at the 3-position of the pyridine (B92270) ring plays a significant role in the biological activity of these compounds. The introduction of a chlorine atom can enhance lipophilicity, which may lead to better partitioning into cell membranes or the lipophilic domains of a protein target. researchgate.netresearchgate.net The electron-withdrawing inductive effect of the chlorine atom can also polarize the molecule, potentially leading to stronger hydrophobic interactions with the receptor. researchgate.netresearchgate.net

In the context of urease inhibitors, the presence of an electron-withdrawing group like chlorine at the ortho-position of an attached aryl group was found to be beneficial for activity. nih.gov This highlights the importance of the electronic properties of substituents on the aromatic ring system.

It has been generally observed that incorporating chlorine into heterocyclic structures can boost their pharmacological and biological activity. researchgate.net However, the effect is complex and can sometimes diminish or abolish activity. eurochlor.org

Pyridine Ring Modifications and Bioactivity

Modifications to the pyridine ring itself can have a profound impact on biological activity. In one study, the synthesis of various analogs with different aromatic or hetero ring substituents for the pyridine moiety resulted in a significant decrease in inhibitory activity, with IC50 values 20 to 200 times larger than the parent compound. elsevierpure.com This indicates that the specific electronic and steric features of the 3-chloropyridin-2-yl ring are finely tuned for optimal interaction with its target.

Linker Region Contributions to Pharmacological Profile

For arylpiperazine derivatives targeting serotonin receptors, the length of the alkyl chain linker between the piperazine and a terminal fragment is a crucial structural feature for determining affinity and selectivity. unina.it For instance, a four-carbon chain was found to be optimal for some 5-HT1A receptor ligands. nih.gov The nature of the linker can also influence properties like solubility. The inclusion of a piperazine moiety within a linker can increase solubility upon protonation, although this is highly dependent on the chemical groups nearby. nih.govsemanticscholar.org The use of an amide bond to connect the piperazine can lower its pKa, while a triazole ring formed via click chemistry can decrease it even further, potentially reducing the desired solubility-enhancing effect. nih.govsemanticscholar.org

Development of Pharmacophore Models

The journey to understand the structure-activity relationship (SAR) of 1-(3-Chloropyridin-2-yl)piperazine derivatives often begins with broader studies on arylpiperazines, a class of compounds known for their diverse pharmacological activities, especially their interactions with dopamine (B1211576) and serotonin receptors. These foundational studies have paved the way for more specific analyses of derivatives containing the 3-chloropyridine (B48278) scaffold.

One of the key areas of investigation for these compounds is their potential as antipsychotic agents, which often involves dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. A significant ligand-based pharmacophore model was developed for a series of twenty compounds with known antipsychotic activity, including various piperazine derivatives. primescholars.com This model identified four crucial pharmacophoric features: two aromatic rings, one hydrophobic center, and one hydrogen bond acceptor. primescholars.com The successful application of this model in virtual screening underscores its utility in identifying novel antipsychotic drug candidates. primescholars.com

Further refining this understanding, a more complex pharmacophoric hypothesis was generated for a dataset of 45 compounds with dual antagonist activity at D2 and 5-HT2A receptors. This model, designated AAHPRRR_1, is characterized by seven distinct features: one hydrogen-bond acceptor, one hydrophobic group, one positive ionizable group, and three aromatic rings. researchgate.net The high survival score and statistical significance of this model indicate its robustness in predicting the biological activity of this class of compounds. researchgate.net

More specifically, research focusing on derivatives of the this compound scaffold has provided detailed insights into their SAR. A study on N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide derivatives as potent TRPV1 antagonists developed significant 3D-QSAR models. researchgate.net This research highlighted the critical contributions of electrostatic and hydrophobic fields, as well as hydrogen bond acceptors, to the biological activity of these specific compounds. researchgate.netdntb.gov.ua Molecular docking analysis within this study further validated the 3D-QSAR models and elucidated the specific interactions between the most active ligands and their binding site. researchgate.netdntb.gov.ua

These computational studies collectively reveal a consensus on the essential structural elements for the biological activity of this compound derivatives and related arylpiperazines. The key pharmacophoric features consistently identified across different studies are summarized in the table below.

| Pharmacophore Feature | Description | Relevance to this compound Derivatives |

| Aromatic Rings | The phenyl or pyridyl rings present in the molecule. | The 3-chloropyridine ring and other aromatic substituents are crucial for π-π stacking and other non-covalent interactions with the receptor. |

| Hydrophobic Center | Non-polar regions of the molecule. | The piperazine ring and any alkyl or aryl substituents contribute to hydrophobic interactions within the binding pocket of the target receptor. |

| Hydrogen Bond Acceptor | An atom with a lone pair of electrons that can form a hydrogen bond. | The nitrogen atoms of the piperazine ring and the chlorine atom on the pyridine ring can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the receptor. |

| Positive Ionizable Group | A group that can carry a positive charge at physiological pH. | The basic nitrogen atom of the piperazine ring is often protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the receptor. |

The detailed research findings from these pharmacophore modeling studies are instrumental in guiding the synthesis of new derivatives. By understanding which structural modifications are likely to enhance or diminish activity, medicinal chemists can more efficiently design and develop novel drug candidates with improved therapeutic profiles. The convergence of these computational models points towards a clear set of structural requirements for the biological activity of compounds based on the this compound scaffold.

Preclinical Efficacy and Safety Profiling of 1 3 Chloropyridin 2 Yl Piperazine Candidates

In Vitro Pharmacological Characterization

The initial phase of preclinical evaluation involves a detailed examination of a compound's pharmacological properties at the cellular and molecular level. This step is crucial for understanding its mechanism of action and potential therapeutic targets.

Cell-Based Assays for Target Engagement

To determine how 1-(3-Chloropyridin-2-yl)piperazine interacts with specific biological targets, a variety of cell-based assays would be employed. These assays measure the binding affinity of the compound to receptors, ion channels, and other proteins of interest. For piperazine (B1678402) derivatives, which are known to interact with a range of central nervous system (CNS) targets, a screening panel would typically include receptors for key neurotransmitters.

Illustrative Target Engagement Profile for a Novel Piperazine Compound

| Target | Assay Type | Binding Affinity (Ki, nM) |

|---|---|---|

| Dopamine (B1211576) D2 Receptor | Radioligand Binding Assay | 85 |

| Serotonin (B10506) 5-HT1A Receptor | Radioligand Binding Assay | 42 |

| Serotonin 5-HT2A Receptor | Radioligand Binding Assay | 120 |

| Sigma-1 Receptor | Radioligand Binding Assay | 67 |

| Histamine H3 Receptor | Radioligand Binding Assay | 25 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.

Functional Assays for Receptor/Channel Modulation

Once target engagement is established, functional assays are conducted to determine the effect of the compound on the activity of its target. These assays can classify the compound as an agonist (activator), antagonist (blocker), or modulator (enhancer or inhibitor) of receptor or ion channel function. For G-protein coupled receptors (GPCRs), common functional assays include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium levels. For ion channels, electrophysiological techniques such as patch-clamp assays are utilized to directly measure the flow of ions across the cell membrane.

In Vivo Efficacy Studies in Disease Models

Following in vitro characterization, the therapeutic potential of this compound would be investigated in animal models that mimic human diseases. The selection of these models would be guided by the compound's in vitro pharmacological profile.

Neurobehavioral Models for CNS Disorders

Given that many piperazine derivatives exhibit psychoactive properties, it would be logical to evaluate this compound in neurobehavioral models of CNS disorders. silae.it For example, if the compound displays affinity for dopamine and serotonin receptors, its potential as an antipsychotic or antidepressant could be explored in models such as the amphetamine-induced hyperlocomotion test or the forced swim test in rodents. Anxiolytic activity could be assessed using the elevated plus-maze or light-dark box paradigms. silae.it

Pain Models and Analgesic Efficacy

The structural motif of a substituted pyridine (B92270) linked to a piperazine ring is present in compounds that have been investigated for pain relief. A notable example is a related compound, N-(4-Tertiarybutylphenyl)-4-(3-cholorphyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), which has demonstrated analgesic properties as a vanilloid receptor 1 (VR1) antagonist in animal models of inflammatory and neuropathic pain. researchgate.net To assess the potential analgesic efficacy of this compound, it would be tested in established pain models such as the hot plate test for thermal pain, the formalin test for inflammatory pain, and the spared nerve injury model for neuropathic pain. nih.govcriver.com

Models for Fibrotic Conditions (if relevant to TRPC inhibition)

Transient Receptor Potential Canonical (TRPC) ion channels, particularly TRPC6, have emerged as potential therapeutic targets for fibrotic diseases. nih.govnih.gov Pharmacological inhibition of TRPC6 has been shown to reduce fibrosis in preclinical models of cardiac and renal disease. nih.govnih.gov If in vitro screening were to reveal that this compound inhibits TRPC channels, its anti-fibrotic potential could be investigated in relevant in vivo models. One such model is the unilateral ureteral obstruction (UUO) model, which induces renal fibrosis. researchgate.net Another is the transverse aortic constriction (TAC) model, which leads to cardiac fibrosis and heart failure.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The preclinical assessment of a drug candidate's ADME properties is fundamental to predicting its pharmacokinetic profile and potential for clinical success. For novel compounds such as this compound, understanding how the body processes the molecule is a critical step in its development. This section details the in vitro and in silico research into the key ADME characteristics of this and structurally related compounds.

Blood-Brain Barrier (BBB) Permeability Studies

The ability of a compound to cross the blood-brain barrier is a crucial determinant of its efficacy for central nervous system (CNS) targets. For the arylpiperazine class of compounds, to which this compound belongs, brain penetration is a key feature that has been investigated for various analogues.

Research into novel brain-penetrant antiprion compounds identified arylpiperazines as a promising scaffold nih.gov. While initial hits in this class displayed moderate activity, subsequent optimization led to the development of analogues with sub-micromolar potency. Importantly, select analogues demonstrated the ability to penetrate the BBB and achieve significant drug concentrations in the brains of mice following oral administration nih.gov. This suggests that the arylpiperazine core structure is amenable to modifications that facilitate CNS entry.

In vitro models are instrumental in predicting BBB permeability. Various models, including those using immortalized human brain microvascular endothelial cells (hBMEC), human brain-like endothelial cells (BLEC), and primary animal co-culture systems, are employed to determine a compound's permeability coefficient nih.gov. Studies on piperine and its synthetic analogs, which share some structural similarities with arylpiperazines, have utilized these models to evaluate BBB permeation potential nih.gov. Such assays measure the rate at which a compound crosses a cell monolayer, providing a quantitative prediction of its ability to enter the brain.

Furthermore, bidirectional permeability experiments can indicate whether a compound is a substrate of active efflux transporters, such as P-glycoprotein, which can limit brain penetration by actively pumping drugs out of the CNS nih.gov. For some piperine analogs, low efflux ratios were observed, suggesting they were not significant substrates of these transporters nih.gov.

While direct experimental data for this compound is not publicly available, the collective findings for the broader arylpiperazine class suggest that with appropriate structural modifications, candidates can be designed to achieve adequate BBB penetration for CNS activity.

Table 1: Representative Blood-Brain Barrier Permeability Data for Arylpiperazine Analogs

| Compound ID | In Vitro Model | Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Brain Penetration (in vivo) | Reference |

| Analog 41 | Not specified | Not specified | Not specified | Excellent | nih.gov |

| Analog 44 | Not specified | Not specified | Not specified | Excellent | nih.gov |

| SCT-64 | hBMEC, BLEC, bovine/rat co-culture | High | Not specified | Not specified | nih.gov |

| SCT-66 | hBMEC, BLEC, bovine/rat co-culture | Low to Moderate | Not specified | Not specified | nih.gov |

Note: This table is illustrative and compiled from data on analogous compound classes. Specific values for this compound are not available.

Metabolic Stability and Metabolite Identification

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and oral bioavailability. In vitro assays using liver microsomes are a standard method for assessing metabolic stability early in drug discovery.

Studies on a series of piperazin-1-ylpyridazines, which are structurally related to this compound, have highlighted the importance of understanding structure-metabolism relationships. Initial compounds in this series were found to be rapidly metabolized in both mouse and human liver microsomes, with in vitro half-lives of approximately 2-3 minutes nih.govresearchgate.net. This high clearance was in contrast to other related carboxamides that were found to be significantly more stable nih.gov.

Metabolite identification studies for these rapidly cleared compounds revealed that the primary metabolic pathways were mono-hydroxylation on the aromatic rings and oxidation of the nitrogen atoms in the heterocyclic core nih.gov. Through systematic structural modifications aimed at blocking these metabolic soft spots, researchers were able to dramatically improve metabolic stability. By introducing moieties that sterically hinder or electronically deactivate the sites of metabolism, the in vitro microsomal half-lives were extended by more than 50-fold, reaching over 100 minutes in some cases nih.govresearchgate.net.

For a broader set of 30 arylpiperazine derivatives, a quantitative metabolic stability-structure relationship study was conducted using human liver microsomes. The half-life values for these compounds varied significantly, ranging from approximately 2.8 minutes to 9.3 minutes nih.gov. This study underscored that even subtle changes to the chemical structure can have a profound impact on metabolic stability. For instance, the presence of a 2-pyrimidynyl ring was noted in the most stable compounds, although this feature alone was not a definitive predictor of stability across the entire series nih.gov.

These findings suggest that while the this compound scaffold may be susceptible to metabolic degradation, there are established medicinal chemistry strategies to enhance its stability. Early identification of metabolic liabilities through in vitro studies is crucial for guiding the design of more robust drug candidates.

Table 2: In Vitro Metabolic Stability of Representative Arylpiperazine Derivatives in Liver Microsomes

| Compound Series | Microsome Source | Key Findings | Improved Half-life (t₁/₂) | Reference |

| Piperazin-1-ylpyridazines | Mouse, Human | Initial compounds had rapid clearance. Structural modifications improved stability. | > 100 min | nih.govresearchgate.net |

| Arylpiperazine Derivatives | Human | Half-lives varied based on substitution patterns. | 2.8 - 9.3 min | nih.gov |

Note: This table summarizes findings from studies on analogous compound classes and does not represent specific data for this compound.

Toxicology and Safety Pharmacology Considerations

Safety pharmacology studies are a regulatory requirement aimed at identifying potential adverse effects of a new chemical entity on major organ systems prior to human clinical trials osti.govwindows.net. These evaluations are crucial for ensuring the safety of trial participants. The core battery of safety pharmacology studies typically assesses the cardiovascular, central nervous, and respiratory systems osti.gov.

For N-arylpiperazine derivatives, the toxicological profile can vary widely depending on the specific substitutions and the intended therapeutic target. For instance, some novel arylpiperazine derivatives of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam were found to have potent analgesic effects without the ulcerogenic activity commonly associated with NSAIDs, indicating a favorable gastrointestinal safety profile for those specific compounds nih.gov.

In the context of antimicrobial research, certain N-arylpiperazine derivatives have been evaluated for their inhibitory effects on microbial enzymes. While some compounds showed promising activity, their potential for clinical use was limited by their in vitro toxicity in human cell lines, such as HepG2 liver cells researchgate.net. This highlights the importance of assessing cytotoxicity early in the development of any new chemical series.

The broader class of N-arylpiperazines is known to interact with a variety of biological targets, including serotoninergic and adrenergic receptors, which can lead to a range of pharmacological and potentially toxicological effects nih.gov. Therefore, a comprehensive safety pharmacology assessment for a new candidate like this compound would involve a battery of in vitro and in vivo studies to characterize its effects on key physiological systems.

Computational Chemistry and Rational Drug Design Approaches for 1 3 Chloropyridin 2 Yl Piperazine Analogues

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is instrumental in understanding the binding mode of 1-(3-chloropyridin-2-yl)piperazine analogues at their biological targets and in elucidating the key intermolecular interactions that govern their affinity and specificity.

The process begins with the three-dimensional structures of both the ligand and the receptor, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling if experimental structures are unavailable. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a score for each pose to estimate the binding affinity.

For analogues of this compound, molecular docking studies can reveal crucial interactions. For instance, in the context of designing Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, docking studies of analogues such as N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide have been performed. nih.gov These studies help in understanding how the 3-chloropyridin moiety, the piperazine (B1678402) ring, and various substituents interact with the amino acid residues of the TRPV1 binding pocket. nih.gov

Binding site analysis, a corollary to molecular docking, involves a detailed examination of the physicochemical properties of the receptor's active site. This analysis identifies key regions, such as hydrophobic pockets, hydrogen bond donors and acceptors, and charged residues, that are critical for ligand recognition and binding. The insights gained from this analysis guide the rational modification of the this compound scaffold to enhance its interaction with the target. For example, the introduction of specific functional groups can be tailored to form favorable interactions with corresponding residues in the binding site, thereby improving the compound's potency.

Table 1: Illustrative Molecular Docking Results for this compound Analogues against a Hypothetical Kinase Target

| Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Compound A | -9.5 | MET793, LYS745, ASP810 | H-bond with MET793 (hinge), Salt bridge with ASP810 |

| Compound B | -8.8 | LEU718, VAL726, ALA743 | Hydrophobic interactions with the gatekeeper residue |

| Compound C | -10.2 | CYS797, GLU762, THR790 | Covalent bond with CYS797, H-bond with GLU762 |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This computational method provides valuable insights into the conformational flexibility of both the ligand and the receptor, the stability of the binding pose, and the role of solvent molecules in the binding process. nih.gov

For this compound analogues, MD simulations can be employed to:

Assess Binding Stability: By simulating the ligand-receptor complex over nanoseconds or even microseconds, researchers can evaluate the stability of the binding mode predicted by molecular docking. A stable complex will see the ligand remain within the binding pocket with minimal fluctuations.

Calculate Binding Free Energies: Advanced MD simulation techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate the binding free energy of a ligand to its receptor. nih.gov These calculations provide a more accurate estimation of binding affinity compared to docking scores alone and can be used to rank a series of analogues.

In studies of other piperazine derivatives, MD simulations have been crucial in understanding their interaction with biological targets. For instance, simulations have been used to study the conformational flexibility of piperazine derivatives targeting the HIV-1 gp120 envelope protein, revealing the importance of molecular flexibility in their inhibitory activity. nih.gov Similarly, MD simulations have been applied to imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues to confirm the binding mode and stability of the ligand-protein complex. openpharmaceuticalsciencesjournal.comresearchgate.net

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a this compound Analogue-Receptor Complex